Cas no 929-73-7 (Dodecylamine Hydrochloride)

Dodecylamine Hydrochloride structure
Dodecylamine Hydrochloride structure
Product Name:Dodecylamine Hydrochloride
Número CAS:929-73-7
MF:C12H28ClN
Megavatios:221.810422897339
MDL:MFCD00042017
CID:83215
PubChem ID:458426
Update Time:2024-10-26

Dodecylamine Hydrochloride Propiedades químicas y físicas

Nombre e identificación

    • dodecylammonium chloride
    • Dodecylamine Hydrochloride
    • dodecan-1-amine,hydrochloride
    • Laurylamine Hydrochloride
    • dodecanamine hydrochloride
    • Dodecan-1-amine Hydrochloride
    • n-Dodecylamine hydrochloride
    • Dodecylamine, hydrochloride
    • 1-Dodecanamine, hydrochloride (1:1)
    • 1V1470J2MF
    • Armeen 12d hydrochloride
    • Dodecylamine HCl
    • Dodecyl-Ammonium Chloride
    • 1-dodecanamine hydrochloride
    • DSSTox_CID_24322
    • DSSTox_RID_80153
    • DSSTox_GSID_44322
    • 1-Aminododecane hydrochloride
    • Dodecylamine hydrochloride, 99%
    • TWFQJFPTTMIETC-
    • 1-Dodecanamine, hydrochloride (9CI)
    • Dodecylamine, hydrochloride (8CI)
    • Laurylammonium chloride
    • n-Dodecylammonium chloride
    • A805210
    • Tox21_301702
    • dodecan-1-amine;hydrochloride
    • AS-58765
    • D1452
    • Z104474358
    • 1-DODECANAMINE, HYDROCHLORIDE
    • MFCD00042017
    • CAS-929-73-7
    • LAURAMINE HYDROCHLORIDE
    • CHEMBL113050
    • AKOS009031395
    • NCGC00257552-01
    • Q27252928
    • DTXCID7024322
    • EN300-19586
    • DTXSID9044322
    • 1-Dodecylamine hydrochloride
    • 929-73-7
    • MDL: MFCD00042017
    • Renchi: 1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H
    • Clave inchi: TWFQJFPTTMIETC-UHFFFAOYSA-N
    • Sonrisas: Cl.NCCCCCCCCCCCC
    • Brn: 3553943

Atributos calculados

  • Calidad precisa: 221.19100
  • Masa isotópica única: 221.191
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 10
  • Complejidad: 81.2
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: none
  • Superficie del Polo topológico: 26

Propiedades experimentales

  • Color / forma: 未确定
  • Punto de fusión: 186-188°C
  • Punto de ebullición: 258.6°Cat760mmHg
  • Punto de inflamación: 100.4°C
  • PSA: 26.02000
  • Logp: 5.36830
  • Disolución: 未确定

Dodecylamine Hydrochloride Información de Seguridad

Dodecylamine Hydrochloride PrecioMás >>

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Dodecylamine Hydrochloride Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: (OC-6-22)-Tricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]methylm… Solvents: Toluene ;  18 h, 50 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
Referencia
Old Concepts, New Application - Additive-Free Hydrogenation of Nitriles Catalyzed by an Air Stable Alkyl Mn(I) Complex
Weber, Stefan; Veiros, Luis F.; Kirchner, Karl, Advanced Synthesis & Catalysis, 2019, 361(23), 5412-5420

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Titanium isopropoxide Solvents: Toluene ;  24 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Straightforward access to cyclic amines by dinitriles reduction
Laval, Stephane; Dayoub, Wissam; Pehlivan, Leyla; Metay, Estelle; Favre-Reguillon, Alain; et al, Tetrahedron, 2014, 70(4), 975-983

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid
Referencia
Synthesis and antimicrobial activity of compounds obtained from higher alkylamines
Limanov, V. E.; Ivanov, S. B.; Sukiasyan, A. N.; Skvortsova, E. K., Khimiko-Farmatsevticheskii Zhurnal, 1981, 15(6), 35-9

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Silver ,  Titania Solvents: 1,4-Dioxane ;  24 h, 40 bar, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, rt
Referencia
Recyclable Silver-Catalyzed Selective Hydrogenation of Imides to Primary Amines via Dual C-N Bond Cleavage
Liu, Xinrui; Wu, Chenfei; Bai, Peizhi; Miao, Yulong; Hu, Yue; et al, Organic Letters, 2023, 25(17), 3066-3071

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Stereoisomer of [2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phos… Solvents: Isopropanol ;  3 h, 30 bar, 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  acidified, rt
Referencia
Mild and selective hydrogenation of aromatic and aliphatic (di)nitriles with a well-defined iron pincer complex
Bornschein, Christoph; Werkmeister, Svenja; Wendt, Bianca; Jiao, Haijun; Alberico, Elisabetta; et al, Nature Communications, 2014, 5,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Zinc triflate ,  (TB-5-12)-Tetracarbonyl[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2… Solvents: Cyclohexane ;  20 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  rt
Referencia
Tandem Fe/Zn or Fe/In Catalysis for the Selective Synthesis of Primary and Secondary Amines via Selective Reduction of Primary Amides
Wu, Jiajun ; Darcel, Christophe, ChemCatChem, 2022, 14(9),

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  15 min, rt; 2 h, rt
Referencia
Aluminum coating compositions with good storage stability and handleability
, Japan, , ,

Métodos de producción 8

Condiciones de reacción
Referencia
Amines and diamines
, United States, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: 2365462-76-4 (γ-Al2O3 supported) Solvents: Water ;  20 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referencia
General synthesis of primary amines via reductive amination employing a reusable nickel catalyst
Hahn, G.; Kunnas, P.; de Jonge, N. ; Kempe, R., Nature Catalysis, 2019, 2(1), 71-77

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Titanium isopropoxide ,  1,1,3,3-Tetramethyldisiloxane Solvents: Toluene ;  24 h, 60 °C
1.2 Reagents: Hydrochloric acid ;  acidified
Referencia
A mild and efficient method for the reduction of nitriles
Laval, Stephane; Dayoub, Wissam; Favre-Reguillon, Alain; Berthod, Mikael; Demonchaux, Patrice; et al, Tetrahedron Letters, 2009, 50(50), 7005-7007

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  (OC-6-33)-Bromotricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]ma… Solvents: Toluene ;  18 h, 50 bar, 100 °C
Referencia
Hydrogenation of Nitriles and Ketones Catalyzed by an Air-Stable Bisphosphine Mn(I) Complex
Weber, Stefan; Stoeger, Berthold; Kirchner, Karl, Organic Letters, 2018, 20(22), 7212-7215

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium triethylborohydride Catalysts: Cobalt dibromide Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Hydrogen ;  12 h, 20 bar, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
Referencia
Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of Nitriles
Dai, Huiguang; Guan, Hairong, ACS Catalysis, 2018, 8(10), 9125-9130

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  rt
Referencia
Delivery of DNA to cells with DNA-cationic surfactant and DNA-cationic surfactant-amphipathic compound complexes
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Pinacolborane Catalysts: Cobalt(1+), [2,6-bis[[bis(1-methylethyl)phosphino-κP]methylamino]phenyl-κC]nitro… Solvents: Benzene ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
Referencia
Synthesis, Characterization, and Catalytic Reactivity of {CoNO}8 PCP Pincer Complexes
Pecak, Jan; Eder, Wolfgang; Stoeger, Berthold; Realista, Sara; Martinho, Paulo N. ; et al, Organometallics, 2020, 39(14), 2594-2601

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  0 °C; 2 h, 0 °C
Referencia
Enhanced stability in cesium assisted hybrid 2D/3D-perovskite thin films and solar cells prepared in ambient humidity
Ali, Nasir ; Wang, Xiaoyu ; Rauf, Sajid; Attique, Sanam; Khesro, Amir ; et al, Solar Energy, 2019, 189, 325-332

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  10 min, rt
1.2 Solvents: Methanol ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol
Referencia
A convenient method for the preparation of primary amines using tritylamine
Theodorou, Vassiliki; Ragoussis, Valentine; Strongilos, Alexandros; Zelepos, Evangelos; Eleftheriou, Argyro; et al, Tetrahedron Letters, 2005, 46(8), 1357-1360

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ;  1 h, 50 °C
Referencia
Preparation of substituted amido copper phthalocyanine and its derivatives for dyes
, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción
Referencia
A headgroup linker perturbs pKa via acyl chain migration: designing base-labile supramolecular assemblies
Sardar, Avijit; Rout, Nilesh K.; Nath, Soumav; Prasad, Mahesh; Mahanti, Jnansankar; et al, Chemical Communications (Cambridge, 2018, 54(34), 4282-4285

Métodos de producción 19

Condiciones de reacción
Referencia
Hydrogen bond directed synthesis of pyridazine and naphthyridine containing macrocycles
Xing, Liyan; Ziener, Ulrich; Sutherland, Todd C.; Cuccia, Louis A., Chemical Communications (Cambridge, 2005, (46), 5751-5753

Métodos de producción 20

Condiciones de reacción
Referencia
Synthesis and bactericidal activity of salts of higher aliphatic amines
Limanov, V. E.; Kruchenok, T. B.; Ivanov, S. B.; Tsvirova, I. M., Khimiko-Farmatsevticheskii Zhurnal, 1983, 17(6), 675-9

Dodecylamine Hydrochloride Raw materials

Dodecylamine Hydrochloride Preparation Products

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